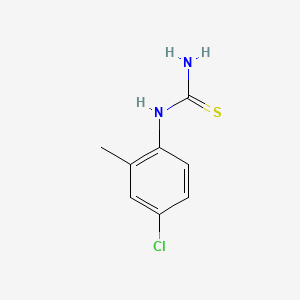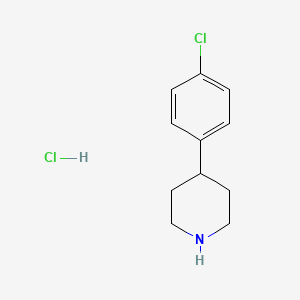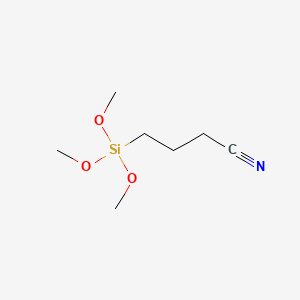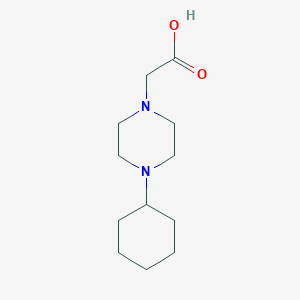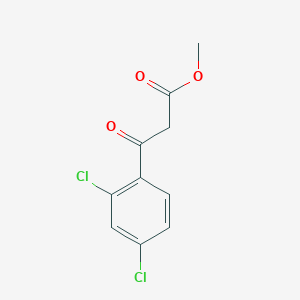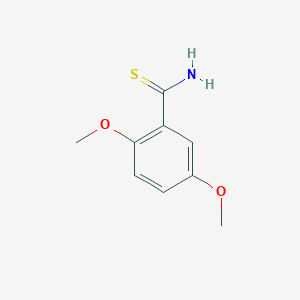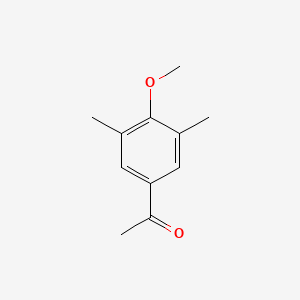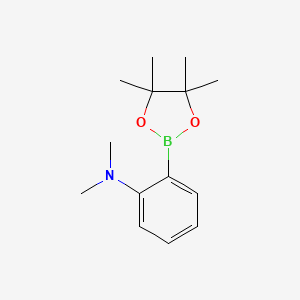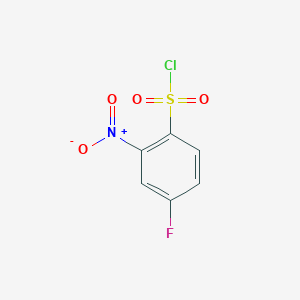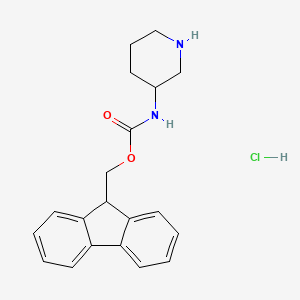![molecular formula C5H10ClNO4 B1363659 2-[(Carboxymethyl)amino]propanoic acid hydrochloride CAS No. 33012-75-8](/img/structure/B1363659.png)
2-[(Carboxymethyl)amino]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is a biochemical used for proteomics research . It is also known as N-(carboxymethyl)alanine hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is C5H10ClNO4 . The InChI code is 1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H .Physical And Chemical Properties Analysis
The physical form of “2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is solid . It has a molecular weight of 183.59 . The melting point is between 238 - 240 degrees Celsius . The boiling point is 347.4ºC at 760mmHg .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives of 2-[(Carboxymethyl)amino]propanoic acid, have been synthesized and studied for their effectiveness in preventing mild steel corrosion. These inhibitors show high inhibition efficiency and are considered environmentally friendly alternatives (Srivastava et al., 2017).
Fluorescence Derivatisation : Derivatives of this compound have been used in fluorescence derivatisation of amino acids. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
Optical Resolution : The optical resolution process of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid hydrochloride derivatives, has been studied for the synthesis of optically active compounds. This process is significant in the pharmaceutical and chemical industries (Shiraiwa et al., 1998).
Synthesis of Non-Natural Diamino Acids : These compounds have been used in the synthesis of non-natural diamino acids, which have applications in peptide and protein research (Bolognese et al., 2006).
Pharmacological Studies : Derivatives of 2-[(Carboxymethyl)amino]propanoic acid have been studied for their pharmacological properties, particularly in relation to their effects on NMDA receptors, which are significant in neurological research (Gu et al., 1998).
Polymer Modification : In the field of materials science, these compounds have been used to modify polymers, enhancing properties such as swelling and thermal stability, which are important for medical applications (Aly & El-Mohdy, 2015).
Chelating Agents : Alterations of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid, have led to the creation of new families of chelating agents, which are useful in chemical and environmental applications (Dobosz et al., 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(carboxymethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDGVDGXRJRMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377396 |
Source


|
| Record name | 2-[(carboxymethyl)amino]propanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carboxymethyl)amino]propanoic acid hydrochloride | |
CAS RN |
33012-75-8 |
Source


|
| Record name | 2-[(carboxymethyl)amino]propanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

